molecular formula C10H6BrNOS B2798732 2-(3-Bromobenzoyl)thiazole CAS No. 1370656-87-3

2-(3-Bromobenzoyl)thiazole

Cat. No.: B2798732
CAS No.: 1370656-87-3
M. Wt: 268.13
InChI Key: IHTXWQRWTYXMTR-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Organic Chemistry and Advanced Materials

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a crucial structural motif in a vast array of biologically active molecules and functional materials. tandfonline.com Its presence is noted in natural products, such as vitamin B1 (thiamine), which is essential for neurological function. kuey.netnih.gov In the realm of medicinal chemistry, thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. kuey.netfabad.org.tr This versatility has led to the incorporation of the thiazole scaffold into numerous FDA-approved drugs and over 70 experimental therapeutic agents. fabad.org.tr

Beyond pharmaceuticals, thiazole-based compounds are integral to the development of advanced materials. They serve as key components in the synthesis of dyes and photographic materials. tandfonline.com The unique electronic properties of the thiazole ring also make it a valuable building block for organic electronic materials, contributing to advancements in materials science. The ongoing exploration of thiazole chemistry continues to yield novel compounds with enhanced therapeutic efficacy and innovative material applications. kuey.net

The Distinct Academic Interest in Brominated Thiazole Derivatives for Synthetic and Mechanistic Investigations

The introduction of a bromine atom onto a thiazole ring significantly enhances its utility in synthetic and mechanistic studies. Brominated thiazoles serve as versatile intermediates in a variety of chemical transformations. The carbon-bromine bond can be readily functionalized through cross-coupling reactions, allowing for the construction of more complex molecular architectures. This has been demonstrated in the synthesis of various thiazole derivatives with potential pharmaceutical applications. tandfonline.comresearchgate.net

For instance, the bromination of thiazolidinone derivatives has been a key step in creating new compounds with anticipated pesticidal activity. researchgate.net Furthermore, the presence of a bromine atom can influence the electronic properties and reactivity of the thiazole ring, providing valuable insights into reaction mechanisms. Studies on the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives have utilized brominated precursors to explore their antiviral and antimycobacterial potential. nih.gov The investigation of brominated thiazoles, therefore, not only expands the synthetic toolbox of organic chemists but also deepens the understanding of structure-activity relationships in these heterocyclic systems.

Rationale and Scope for Focused Academic Inquiry into 2-(3-Bromobenzoyl)thiazole

A focused academic inquiry into this compound is warranted due to its potential as a versatile building block in organic synthesis. The molecule incorporates three key structural features: a thiazole ring, a benzoyl group, and a bromine atom. This combination offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of derivatives.

Research on related structures, such as 1-(m-Bromobenzoyl)-3-thiosemicarbazide, has shown that the bromobenzoyl moiety can be a precursor to various heterocyclic systems with potential biological activity. niscpr.res.in Therefore, a detailed study of the synthesis, characterization, and reactivity of this compound can provide valuable data for the design and development of new compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTXWQRWTYXMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 2 3 Bromobenzoyl Thiazole and Its Analogues

Foundational Synthetic Routes to the Thiazole (B1198619) Nucleus

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole nucleus. scispace.comkuey.net The classical approach involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). kuey.netbepls.comijper.org The reaction typically proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. ijper.org

Over the decades, the Hantzsch synthesis has undergone numerous modifications to improve its efficiency, substrate scope, and environmental footprint. Modern adaptations focus on overcoming the limitations of the classical method, such as long reaction times and the use of volatile organic solvents. scispace.com Innovations include:

Solvent-Free Conditions: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol (B145695), can facilitate the reaction at room temperature, significantly reducing waste and reaction times. scispace.comresearchgate.netresearchgate.net

Catalysis: The use of catalysts, such as silica-supported tungstosilisic acid, can promote the reaction, allowing for high yields under greener conditions. These catalysts are often reusable, adding to the economic and environmental benefits of the process. researchgate.netmdpi.com

Energy Sources: Alternative energy sources like ultrasonic irradiation have been employed to accelerate the reaction, leading to higher yields in shorter timeframes compared to conventional heating. researchgate.netmdpi.com

One-Pot Procedures: Multicomponent variations of the Hantzsch synthesis have been developed where the α-haloketone is generated in situ from a ketone and a halogen source (e.g., N-bromosuccinimide), which then reacts with the thioamide in a one-pot process. rsc.orgresearchgate.net This avoids the need to isolate the often lachrymatory and toxic α-haloketone intermediates.

These adaptations have expanded the utility of the Hantzsch synthesis, making it a versatile tool for generating a wide array of substituted thiazoles. mdpi.com

Table 1: Comparison of Hantzsch Thiazole Synthesis Methodologies

MethodologyKey ReagentsConditionsAdvantagesReference
Classical Hantzschα-haloketone, ThioamideRefluxing alcoholWell-established, versatile scispace.comkuey.net
Solvent-Freeα-haloketone, Thiourea, AldehydeGrinding at room temperatureEnvironmentally friendly, reduced reaction time, simple work-up scispace.comresearchgate.net
Ultrasonic Irradiationα-bromoacetyl-pyranone, Thiourea, BenzaldehydesSiW/SiO₂ catalyst, ultrasonic bathHigh yields (82-90%), short reaction times mdpi.com
One-Pot In Situ Halogenation1,3-diketone, N-Bromosuccinimide (NBS), ThioamideSolvent-free, heating (70-80°C)Avoids isolation of α-haloketone, regioselective researchgate.netnih.gov

Targeted Synthesis of 2-(3-Bromobenzoyl)thiazole

Synthesizing a specific isomer like this compound requires strategies that can precisely control the placement of the substituted benzoyl group on the thiazole ring.

A direct and effective method for synthesizing this compound involves the cyclocondensation of a precursor already containing the 3-bromobenzoyl unit. A recently developed approach utilizes the reaction of α-oxothioamides with bromoacetaldehyde (B98955) diethyl acetal (B89532). tandfonline.com In this synthesis, 2-(3-bromophenyl)-2-oxoethanethioamide serves as the key starting material. This intermediate is reacted with bromoacetaldehyde diethyl acetal in dimethylformamide (DMF) at 80°C. tandfonline.com

The proposed mechanism involves the initial nucleophilic substitution of the bromine on the acetal by the sulfur of the thioamide. tandfonline.com This is followed by acid-catalyzed intramolecular cyclization and subsequent aromatization via elimination of ethanol to furnish the final 2-acylthiazole product. tandfonline.com This methodology has proven effective for a range of substituted α-oxothioamides, affording the corresponding 2-acylthiazoles in good to excellent yields. tandfonline.com For the synthesis of (3-bromophenyl)(thiazol-2-yl)methanone, a yield of 85% was reported. tandfonline.com

Table 2: Synthesis of 2-Acylthiazoles via Condensation of α-Oxothioamides with Bromoacetaldehyde Diethyl Acetal tandfonline.com

Substituent on Phenyl RingProductYield (%)
HPhenyl(thiazol-2-yl)methanone86
4-CH₃p-Tolyl(thiazol-2-yl)methanone90
4-OCH₃(4-Methoxyphenyl)(thiazol-2-yl)methanone88
4-Cl(4-Chlorophenyl)(thiazol-2-yl)methanone82
3-Br (3-Bromophenyl)(thiazol-2-yl)methanone 85
4-NO₂(4-Nitrophenyl)(thiazol-2-yl)methanone88
Biphenyl-4-yl[1,1′-Biphenyl]-4-yl(thiazol-2-yl)methanone92

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient approach to complex molecules. nih.govorganic-chemistry.org They are characterized by high atom and step economy, making them attractive for building molecular libraries. mdpi.comtaylorfrancis.com

For the synthesis of benzoylthiazole systems, several MCR strategies have been developed. A notable example is the one-pot, regioselective synthesis of 2-aryl-4-methyl-5-acylthiazoles. researchgate.net This reaction involves the in situ generation of an α-bromo-1,3-diketone by reacting a 1,3-diketone with N-bromosuccinimide (NBS). This intermediate is then condensed with a thioamide under solvent-free conditions to yield the target 5-acylthiazole. researchgate.netnih.gov This approach provides exclusive formation of a single regioisomer in high yields and demonstrates broad functional group tolerance. researchgate.net

Another relevant MCR leads to 2-amino-5-acylthiazoles. The Hantzsch condensation of an N-substituted thiourea with an in situ generated α-bromo-1,3-diketone can regioselectively yield 2-(N-arylamino)-5-acyl-4-methylthiazoles. rsc.org These methods highlight the power of MCRs in rapidly assembling complex thiazole cores from simple and readily available starting materials.

Direct Functionalization and Halogenation of Thiazole Cores in Synthetic Pathways

An alternative to building the ring from scratch is the direct functionalization of a pre-formed thiazole nucleus. This is particularly useful for introducing substituents at specific positions that are not easily accessible through cyclization routes.

The synthesis of specifically substituted bromothiazoles can be challenging due to the electronic nature of the thiazole ring, which makes electrophilic aromatic substitution less facile compared to more electron-rich heterocycles like thiophene. acs.org A powerful strategy to overcome this is the use of sequential bromination-debromination steps. acs.orglookchem.comresearchgate.net This approach allows for the synthesis of the complete family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole, often without the use of hazardous elemental bromine. lookchem.comresearchgate.net

The synthesis of 2-bromothiazole, a key precursor for many functionalized thiazoles, can be achieved from 2-aminothiazole (B372263). The process involves two main steps:

Bromination: 2-aminothiazole is efficiently brominated at the 5-position using N-bromosuccinimide (NBS) to produce 2-amino-5-bromothiazole. acs.org

Debromination/Diazotization: The resulting 2-amino-5-bromothiazole undergoes a Sandmeyer-type reaction. Treatment with a nitrite (B80452) source (like tert-butyl nitrite) and a bromine source (like CuBr₂) replaces the amino group with a bromine atom, while a subsequent debromination at the 5-position can be controlled to yield the desired isomer. acs.org

This sequential approach provides access to a variety of brominated thiazole isomers that can serve as versatile building blocks for further elaboration into more complex molecules like this compound through cross-coupling reactions. acs.orglookchem.com

Table 3: Synthesis of Bromothiazoles via Sequential Methods acs.org

Target CompoundStarting MaterialKey Reagents/StepsYield (%)
2-Amino-5-bromothiazole2-AminothiazoleNBS, MeCN56-57
2-Bromothiazole2-Amino-5-bromothiazole1. t-BuONO, CuBr₂ 2. Debromination~37 (overall)
2,5-Dibromothiazole2-Amino-5-bromothiazolet-BuONO, CuBr₂60-65
4-Bromothiazole2,4-Dibromothiazolen-BuLi, THF; then MeOH60-67
5-Bromothiazole2,5-Dibromothiazolen-BuLi, THF; then MeOH85-91

Catalytic and Sustainable Protocols in Thiazole Synthesis

The synthesis of the thiazole scaffold, a crucial component of many pharmacologically active compounds, has traditionally relied on methods that often use hazardous reagents and produce significant chemical waste. nih.govresearchgate.net In response to growing environmental concerns, a significant shift towards catalytic and sustainable synthetic protocols has been observed. These green chemistry approaches aim to minimize environmental impact by employing renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net

Modern sustainable techniques for thiazole synthesis include microwave irradiation, ultrasound-assisted synthesis, the use of green solvents (like water or polyethylene (B3416737) glycol), and the development of recyclable catalyst systems. nih.govbepls.com These methods offer numerous advantages over conventional heating, such as dramatically reduced reaction times, increased product yields, and simpler purification processes. researchgate.netbepls.com For instance, microwave-assisted synthesis has been shown to be an efficient method for the rapid preparation of various thiazole derivatives, including trisubstituted thiazoles and hydrazinyl thiazoles, often with the benefit of being solvent-free or using environmentally benign solvents. bepls.com

Catalyst-free approaches have also gained traction. One such method involves the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 at elevated temperatures, which is noted for its simplicity, speed, and excellent yields. bepls.com Furthermore, the use of recyclable heterogeneous catalysts, such as silica-supported tungstosilisic acid or cross-linked chitosan (B1678972) hydrogels, aligns with green chemistry principles. bepls.commdpi.com These catalysts can be easily recovered and reused multiple times without a significant drop in their catalytic activity, making the process more cost-effective and sustainable. mdpi.com The development of one-pot, multi-component reactions further exemplifies efficiency and sustainability in thiazole synthesis, reducing the number of steps and the amount of waste generated. bepls.combohrium.com

An example of a green catalytic system involves an NH4I/K3PO4-based system for the oxidative formation of thiazole compounds from starting materials like phenylalanines with elemental sulfur. nih.gov Such innovations move the field away from harsh conditions and towards more environmentally benign synthetic routes. bepls.com

Table 1: Comparison of Sustainable Methods in Thiazole Synthesis

Method Catalyst/Medium Key Advantages Reference
Microwave Irradiation Acetic acid in aqueous media Reduced reaction time, high yields, avoids hazardous organic solvents. researchgate.netbepls.com
Ultrasound Synthesis Silica supported tungstosilisic acid Efficient, green, reusable catalyst, high yields (79-90%). bepls.com
Green Catalyst PIBTU-CS hydrogel Eco-friendly, recyclable, high yields, mild conditions. mdpi.com
Catalyst-Free PEG-400 Simple, rapid, excellent yields (87-96%), no catalyst needed. bepls.com

Regioselective Control and Stereochemical Considerations in Benzoylthiazole Formation

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect in the synthesis of substituted thiazoles like this compound. The specific placement of the 3-bromobenzoyl group at the C2 position of the thiazole ring is essential for its designated function. Achieving high regioselectivity prevents the formation of unwanted isomers, which simplifies purification and maximizes the yield of the desired product.

Several strategies have been developed to control the regioselectivity in thiazole ring formation. The classic Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone, is a foundational method where the substitution pattern is determined by the choice of reactants. More advanced methods often employ catalysts or specific reaction conditions to direct the cyclization process. For example, base-promoted cyclization reactions between dithioates and active methylene (B1212753) isocyanides can produce highly functionalized thiazoles with excellent regiocontrol at room temperature. rsc.org Similarly, transition-metal-free routes involving S-propargylation followed by a 5-exo-dig ring closure have been shown to yield specific isomers exclusively. researchgate.net The choice of solvent and catalyst, such as using Lewis acids (e.g., ZnCl₂) in polar aprotic solvents like DMF, can significantly enhance both yield and regioselectivity in cyclization reactions.

Stereochemistry, the three-dimensional arrangement of atoms, is another crucial consideration, although it is more relevant for thiazole derivatives with chiral centers. wikipedia.org For a molecule like this compound, which is itself achiral, stereochemical issues can arise in the synthesis of its analogues or if it is incorporated into a larger, chiral molecule. When a thiazoline (B8809763) ring is formed, which is a reduced form of thiazole, chiral centers can be created. The synthesis of such chiral building blocks requires methods that yield products with high optical purity, as different enantiomers can have vastly different biological activities. nih.govresearchgate.net For example, in the synthesis of complex natural products containing thiazoline rings, methods using phosphonium (B103445) anhydrides have been employed to ensure high optical purity. researchgate.net The control over cis-trans isomerism is also a facet of stereochemistry that can be pertinent in the synthesis of certain thiazole derivatives, particularly those with substituted double bonds attached to the ring. uou.ac.in

The unambiguous determination of both regiochemistry and stereochemistry is typically achieved through advanced analytical techniques, with 2D NMR spectroscopy (such as HMBC, HMQC) and X-ray crystallography being the definitive methods. rsc.org

Table 2: Factors Influencing Regioselectivity in Thiazole Synthesis

Factor Description Outcome Reference
Reactant Structure Pre-defined substitution pattern in starting materials (e.g., Hantzsch synthesis). Predictable isomer formation.
Catalyst System Use of Lewis acids or base-promoted protocols. Enhanced cyclization efficiency and directional control. rsc.org
Reaction Pathway Controlled cyclization mechanisms (e.g., 5-exo-dig). Exclusive formation of a single regioisomer. researchgate.net
Solvent Effects Use of polar aprotic solvents (DMF, DMSO). Improved solubility and reactivity, leading to higher selectivity.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Thiazole
Polyethylene glycol (PEG-400)
2-Aminothiazole
α-Diazoketone
Thiourea
Silica-supported tungstosilisic acid
Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS)
Ammonium iodide (NH4I)
Potassium phosphate (B84403) (K3PO4)
Phenylalanine
Sulfur
3-Bromobenzoyl group
Thioamide
α-Haloketone
Dithioate
Active methylene isocyanide
Zinc chloride (ZnCl₂)
Dimethylformamide (DMF)
Thiazoline
Phosphonium anhydride
Lithium fluoride (B91410) (LiF)

Chemical Reactivity and Derivatization Pathways of 2 3 Bromobenzoyl Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) and Bromophenyl Moieties

The reactivity of 2-(3-Bromobenzoyl)thiazole towards electrophilic and nucleophilic attack is a nuanced interplay of the electronic properties of both the thiazole and bromophenyl rings.

Reactivity Profiles at the C-2 Position of the Thiazole Ring

The thiazole ring, being an electron-deficient heterocycle, exhibits distinct reactivity at its different carbon positions. The C-2 position is the most electron-deficient and, therefore, highly susceptible to nucleophilic attack. pharmaguideline.com This inherent reactivity is further influenced by the presence of the benzoyl group. The electron-withdrawing nature of the benzoyl group at the C-2 position enhances the electrophilicity of this carbon, making it a prime target for nucleophiles.

Deprotonation at the C-2 position can be achieved using strong bases like organolithium compounds, creating a nucleophilic center that can react with various electrophiles such as aldehydes and ketones. pharmaguideline.com Conversely, if a good leaving group is present at the C-2 position, it can be readily displaced by strong nucleophiles. cutm.ac.in

Influence of the Bromine Substituent on Aromatic and Heteroaromatic Reactivity

The bromine atom on the phenyl ring significantly influences the reactivity of the entire molecule. Halogens, like bromine, are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. govtpgcdatia.ac.in This is due to the competing inductive and resonance effects. The high electronegativity of bromine withdraws electron density from the benzene (B151609) ring through the sigma bond (inductive effect), deactivating it towards electrophilic attack compared to unsubstituted benzene. msu.edulibretexts.org However, the lone pairs on the bromine atom can be donated into the aromatic ring via resonance, which directs incoming electrophiles to the ortho and para positions relative to the bromine. govtpgcdatia.ac.inlibretexts.org

In the context of this compound, the bromine at the meta position of the benzoyl group deactivates the phenyl ring towards further electrophilic substitution. Any substitution would be directed to the positions ortho and para to the bromine atom. The presence of the bromine atom also opens up pathways for transition metal-catalyzed cross-coupling reactions.

Versatile Functional Group Transformations of the Benzoyl Group

The benzoyl group, with its carbonyl functionality, is a hub for a variety of chemical transformations. wikipedia.org The ketone can be reduced to a secondary alcohol using reducing agents like borane-ammonia in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). purdue.edu This reduction is often chemoselective, leaving other functional groups intact. purdue.edu

Furthermore, the carbonyl group can be completely removed through deoxygenation reactions. purdue.edu The benzoyl group can also participate in condensation reactions, for example, with hydrazine (B178648) derivatives, to form new heterocyclic structures. evitachem.com The carbon atom of the carbonyl group is electrophilic and can be attacked by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Strategies for Complex Molecular Derivatization

The structural features of this compound make it an excellent scaffold for the synthesis of more complex molecules through the formation of new bonds and transition metal-catalyzed reactions.

Formation of Novel Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bonds

The inherent reactivity of the thiazole and bromophenyl rings, coupled with the benzoyl functional group, provides multiple sites for the formation of new bonds.

Carbon-Carbon Bond Formation: As mentioned, deprotonation of the C-2 position of the thiazole ring allows for the introduction of carbon-based electrophiles. pharmaguideline.com Additionally, the aromatic rings can undergo Friedel-Crafts type reactions, although the deactivating nature of the substituents makes these reactions challenging. More effectively, transition metal-catalyzed cross-coupling reactions are employed to form new C-C bonds. eie.grpurdue.edulibretexts.org

Carbon-Nitrogen Bond Formation: Nucleophilic aromatic substitution on the bromophenyl ring, though generally difficult, can be achieved under specific conditions with strong nitrogen nucleophiles. A more common approach is through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. eie.gr

Carbon-Sulfur Bond Formation: The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis. mdpi.com This can be achieved through the coupling of thiols with the bromophenyl group, often catalyzed by transition metals like palladium or copper. organic-chemistry.orgbeilstein-journals.orgrsc.org These reactions can proceed via various mechanisms, including reductive elimination from a metal center. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new bonds and are particularly relevant for a molecule like this compound due to the presence of the bromo substituent. eie.grmdpi.com

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. kochi-tech.ac.jpnih.govrsc.org This reaction is highly versatile for forming new carbon-carbon bonds. The reactivity order in such couplings is generally C-Br > C-O > C-Cl, which allows for selective transformations if other halogens or leaving groups are present. kochi-tech.ac.jp Palladium complexes with thiazole-containing ligands have been shown to be effective catalysts for Suzuki-Miyaura couplings. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. kochi-tech.ac.jp

Below is a table summarizing the reactivity of the different moieties within this compound and the potential transformations.

MoietyPosition of InterestType of ReactionPotential Reagents/ConditionsProduct Type
Thiazole Ring C-2Nucleophilic AttackStrong NucleophilesC-2 Substituted Thiazole
C-2Deprotonation followed by Electrophilic AttackOrganolithium compounds, Aldehydes/KetonesC-2 Functionalized Thiazole
Bromophenyl Ring C-BrSuzuki-Miyaura CouplingBoronic Acids, Pd Catalyst, BaseAryl-substituted Benzoylthiazole
C-BrBuchwald-Hartwig AminationAmines, Pd Catalyst, BaseAmino-substituted Benzoylthiazole
C-BrC-S CouplingThiols, Pd or Cu CatalystThioether-substituted Benzoylthiazole
Benzoyl Group C=OReductionBH3-NH3, TiCl4Secondary Alcohol
C=ODeoxygenationStrong reducing agentsMethylene (B1212753) group
C=OCondensationHydrazine derivativesHydrazones, Heterocycles

Oxidative and Reductive Manipulations

The oxidative and reductive transformations of this compound primarily target the ketone functional group and the thiazole ring itself, offering pathways to a variety of derivatives with modified electronic and steric properties.

Reductive Manipulations:

The carbonyl group of the benzoyl moiety is susceptible to reduction by various reducing agents to yield the corresponding secondary alcohol, [2-(3-bromophenyl)(hydroxy)methyl]thiazole. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation by the solvent yields the final alcohol product. masterorganicchemistry.comlibretexts.org

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed for this reduction. libretexts.org However, given the presence of other potentially reactive sites, the choice of reducing agent must be carefully considered to ensure selectivity. For instance, harsh reduction conditions could potentially lead to the cleavage of the carbon-bromine bond.

A hypothetical reduction of the ketone in this compound is presented in the table below.

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)[2-(3-Bromophenyl)(hydroxy)methyl]thiazole

It is important to note that the thiazole ring is generally resistant to reduction under these conditions. chemicalnote.com

Oxidative Manipulations:

The thiazole ring in this compound is relatively resistant to oxidation. However, strong oxidizing agents can lead to ring-opening or the formation of sulfoxides. A more controlled oxidation can be achieved at the ketone moiety, although this is less common for simple ketones.

One potential oxidative transformation is the Baeyer-Villiger oxidation, which converts ketones to esters. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com In the case of this compound, this would theoretically lead to the formation of either 3-bromophenyl 2-thiazolylcarboxylate or 2-thiazolyl 3-bromobenzoate, depending on the migratory aptitude of the aryl and thiazolyl groups. The reaction proceeds through a concerted mechanism involving the migration of a substituent to an oxygen atom. masterorganicchemistry.com

A hypothetical Baeyer-Villiger oxidation is shown in the table below.

ReactantReagentPossible Products
This compoundmeta-Chloroperoxybenzoic acid (m-CPBA)3-Bromophenyl 2-thiazolylcarboxylate or 2-Thiazolyl 3-bromobenzoate

The specific outcome would depend on the relative migratory abilities of the 3-bromophenyl and 2-thiazolyl groups, which has not been experimentally determined for this specific substrate.

Mechanistic Elucidation of Reaction Pathways Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying the kinetics and thermodynamics of these transformations.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data specifically for this compound are not extensively available in the public domain. However, general principles of physical organic chemistry and studies on related thiazole derivatives can provide valuable insights.

Reaction Kinetics:

The kinetics of reactions involving this compound would be influenced by the electronic nature of the substituents. The bromine atom, being an electron-withdrawing group, would affect the reactivity of the benzoyl portion. For nucleophilic substitution reactions at the carbonyl carbon, the rate would depend on the concentration of both the substrate and the nucleophile, suggesting a second-order kinetic profile, typical for SN2 or nucleophilic acyl substitution reactions. chemicalnote.commsu.edu

Studies on the halogenation of thiazole have shown that these are typically fast electrophilic substitution reactions. jocpr.com While the benzoyl group at the 2-position deactivates the thiazole ring towards electrophilic attack, this information provides a baseline for understanding the reactivity of the heterocyclic core.

The table below summarizes hypothetical kinetic parameters for a generic nucleophilic substitution at the carbonyl group of this compound, based on general principles of second-order reactions.

ParameterDescriptionExpected Influence
Rate LawRate = k[this compound][Nucleophile]The reaction rate is dependent on the concentration of both reactants.
Rate Constant (k)A measure of the reaction speed.Influenced by temperature, solvent, and the nature of the nucleophile.
Order of ReactionSecond-order overall.Consistent with a bimolecular rate-determining step. msu.edu

Thermodynamic Studies:

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation provide information about the energy landscape of a reaction. For the reduction of the ketone, the reaction is generally exothermic (negative ΔH) as a C=O double bond is replaced by C-O and C-H single bonds.

Thermodynamic studies on the adsorption of thiazole derivatives on metal surfaces have been conducted, indicating the potential for complex formation and surface-catalyzed reactions. researchgate.net While not directly related to the derivatization pathways discussed, this highlights the interactive potential of the thiazole moiety. Computational studies using methods like Density Functional Theory (DFT) have also been employed to study the thermodynamic properties of thiazole derivatives, providing theoretical insights into their stability and reactivity. taylorandfrancis.comrsc.org

The following table presents a qualitative overview of the expected thermodynamic parameters for the reduction of the carbonyl group in this compound.

Thermodynamic ParameterExpected Sign/ValueRationale
ΔH (Enthalpy of Reaction)Negative (Exothermic)Formation of stronger single bonds from a weaker double bond.
ΔS (Entropy of Reaction)Likely small or slightly negativeTwo molecules (substrate and reducing agent) form one main product and byproducts.
ΔG (Gibbs Free Energy of Reaction)Negative (Spontaneous)Driven by the favorable enthalpy change.

It must be emphasized that the data and discussions presented are based on established principles of organic chemistry and studies of related compounds, as specific experimental data for this compound are scarce in the available literature. Further experimental investigation is required for a precise and quantitative understanding of its chemical reactivity.

Advanced Spectroscopic and Structural Characterization of 2 3 Bromobenzoyl Thiazole and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides foundational information about the number and types of protons and carbons in a molecule. For a compound like 2-(3-Bromobenzoyl)thiazole, the ¹H NMR spectrum would show distinct signals for the protons on the thiazole (B1198619) ring and the bromobenzoyl group. Two-dimensional (2D) NMR techniques are then used to assemble the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates proton signals with the signals of directly attached carbons, allowing for unambiguous assignment of which proton is bonded to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is crucial for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions, and for connecting the different fragments of the molecule. For instance, the proton on the thiazole ring would show an HMBC correlation to the carbonyl carbon of the benzoyl group, confirming the connection between the two main structural moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space, which is critical for determining stereochemistry and conformation.

While the full NMR dataset for this compound is not available, data from a closely related analogue, 2-(4-Bromobenzoyl)-3-methylbenzoimidazo[2,1-b]thiazole , provides significant insight. The structure was confirmed using extensive 2D NMR studies, where HMBC correlations were key to placing the methyl group at the C-3 position by observing its correlation to the C-2 and C-3 carbons.

Table 1: Representative ¹H and ¹³C NMR Data for an Analogue, 2-(4-Bromobenzoyl)-3-methylbenzoimidazo[2,1-b]thiazole

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
3-CH₃2.74 (s, 3H)15.8
Aromatic Protons7.31-8.04 (m)113.4 - 154.8
Carbonyl Carbon (C=O)-188.2

The chemical shifts of protons on an aromatic ring are indicative of the ring's aromaticity. Thiazole rings are aromatic, a property that is confirmed by the chemical shifts of their ring protons, which typically appear in the downfield region between 7.27 and 8.77 ppm. This downfield shift indicates a strong diamagnetic ring current, a hallmark of aromatic systems. The precise chemical shifts of the protons on both the thiazole and the 3-bromophenyl rings of this compound would reflect the electron-withdrawing effects of the bromine atom and the benzoyl group, providing a map of the electron density distribution across the molecule.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly documented, analysis of related structures reveals key expected features.

For example, the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea shows that the 4-bromophenyl ring and the benzothiazole (B30560) system are nearly coplanar. The structure is stabilized by intramolecular hydrogen bonds. For this compound, a crystal structure would be expected to show a specific dihedral angle between the planes of the thiazole and the 3-bromophenyl rings, influenced by steric and electronic factors. Intermolecular interactions, such as π-stacking or halogen bonding involving the bromine atom, would also be revealed, providing insight into the solid-state packing of the molecules.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In electron impact (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺), which can then break down into smaller, charged fragments.

For this compound, a key feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion appearing as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.

The fragmentation pattern would likely involve the cleavage of the weakest bonds, particularly the bond between the carbonyl carbon and the thiazole ring, and the bond between the carbonyl carbon and the phenyl ring. Common fragment ions would correspond to the benzoyl cation ([C₆H₄BrCO]⁺) and the thiazolyl cation, or fragments arising from their further decomposition.

The mass spectrum of the analogue N-[5-(4-Bromo-benzoyl)-4-dimethylamino-thiazol-2-yl]-benzamide confirms these expectations, showing molecular ion peaks at m/z 429 (M⁺) and 431 (M⁺⁺2) with characteristic fragments at m/z 183/185 corresponding to the bromobenzoyl moiety.

Table 2: Expected and Observed Mass Spectrometry Data for Brominated Benzoyl Thiazole Analogues

CompoundKey FeatureExpected m/z PatternObserved m/z for Analogue
This compoundMolecular IonM⁺ and M+2 peaks in ~1:1 ratio429 (M⁺) and 431 (M⁺+2)
This compoundBromobenzoyl Fragment[C₆H₄BrCO]⁺ fragment with Br isotopic pattern183/185
This compoundBenzoyl Fragment (loss of Br)[C₇H₅O]⁺105

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

For this compound, the IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. The spectrum would also feature bands corresponding to C=N and C=C stretching vibrations from the aromatic thiazole and phenyl rings, as well as C-H stretching and bending vibrations. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

The IR spectrum of the analogue N-[5-(4-Bromo-benzoyl)-4-dimethylamino-thiazol-2-yl]-benzamide shows a strong carbonyl (C=O) peak at 1674 cm⁻¹ and other characteristic bands for the aromatic systems. Similarly, IR data for 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives show characteristic absorptions for N-H stretching (around 3200 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=O stretching (~1670 cm⁻¹).

Table 3: Characteristic Infrared Absorption Frequencies for Benzoyl Thiazole Analogues

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observed Wavenumber for Analogue (cm⁻¹)
Ketone (C=O)Stretching1660-17001674
Aromatic Rings (C=C/C=N)Stretching1450-16001589, 1534
Aromatic (C-H)Stretching3000-3100~3050 (Implied)
Aryl Bromide (C-Br)Stretching500-600Not specified, in fingerprint region

Specialized Spectroscopic Methods for Investigating Thiazolyl Radical Species and Metal Complexes (e.g., Electron Paramagnetic Resonance, Mössbauer Spectroscopy)

Beyond standard structural characterization, specialized spectroscopic techniques can probe more exotic species, such as radicals or metal complexes derived from this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is specifically used to study species with unpaired electrons, such as radicals. If this compound were to form a radical species, for instance through a one-electron reduction or oxidation, EPR would be the definitive method for its detection and characterization. Studies on other thiazole-containing systems have successfully used EPR to characterize radical intermediates.

Mössbauer Spectroscopy : This method is highly specific to certain isotopes, most commonly ⁵⁷Fe, and provides detailed information about the electronic environment of the nucleus, including oxidation state and spin state. If this compound were used as a ligand to form an iron complex, ⁵⁷Fe Mössbauer spectroscopy would be a powerful tool to characterize the resulting coordination compound. Studies on iron(II) complexes with other thiazole-containing ligands have used this technique to probe the electronic properties and spin-state of the iron center.

Computational and Theoretical Investigations of 2 3 Bromobenzoyl Thiazole Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying thiazole (B1198619) derivatives due to its balance of accuracy and computational cost. rsc.org DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize molecular geometries and explore reaction mechanisms. rsc.orgnih.gov

For a molecule like 2-(3-bromobenzoyl)thiazole, DFT can be used to analyze the conformational landscape arising from the rotation around the single bond connecting the benzoyl and thiazole rings. The relative energies of different conformers can be calculated to determine the most stable three-dimensional structure. Furthermore, DFT is instrumental in studying reaction pathways by calculating the energies of transition states and intermediates, thus providing insights into the kinetics and thermodynamics of potential chemical transformations.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Thiazole Derivatives

Parameter Description Typical Application
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. rsc.org
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. mdpi.com Predicts sites for electrophilic attack and assesses electron-donating capability. mdpi.com
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. mdpi.com Predicts sites for nucleophilic attack and assesses electron-accepting capability. mdpi.com

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. nih.gov |

This table is illustrative and based on general findings for thiazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges or hydrogen bond donors. In this compound, such regions would be expected around the nitrogen and oxygen atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

MEP analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding, which plays a significant role in the structure and function of chemical and biological systems. By identifying the most electron-rich and electron-poor sites, MEP maps can predict how this compound might interact with other molecules, including solvents or biological targets.

Advanced Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While static quantum chemical calculations provide information about stable conformers, molecular dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent or interacting with a protein).

For this compound, MD simulations can:

Explore the full conformational landscape and the transitions between different low-energy states.

Simulate the molecule's behavior in different solvents to understand solvation effects.

Investigate the stability of a ligand-target complex over time, providing insights into the strength and nature of the binding.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the system and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Approaches for Predicting Molecular Reactivity and Recognition

In silico methods encompass a range of computational techniques used to predict molecular properties and interactions, thereby accelerating the process of chemical discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or enzyme). This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

In the context of this compound, molecular docking could be employed to:

Predict its binding mode and affinity within the active site of a target protein.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Compare its binding to that of known active or inactive compounds to generate structure-activity relationships (SAR).

The output of a docking simulation is typically a "docking score," which estimates the binding free energy, and a predicted binding pose. These results can guide the design of new derivatives with improved potency and selectivity.

Table 2: Illustrative Data from Molecular Docking of a Thiazole Derivative

Parameter Description Example Finding
Docking Score (kcal/mol) An estimation of the binding affinity between the ligand and the target. A more negative score generally indicates a stronger predicted binding affinity.
Binding Pose The predicted 3D orientation of the ligand within the receptor's binding site. Reveals the specific geometry of the interaction.

| Key Interacting Residues | The amino acid residues in the receptor that form significant interactions with the ligand. | Identification of specific hydrogen bonds or hydrophobic contacts. |

This table provides a generalized representation of data obtained from molecular docking studies on thiazole derivatives.

Academic Applications of 2 3 Bromobenzoyl Thiazole and Its Derivatives in Synthetic Chemistry and Catalysis

Strategic Role as Intermediates and Building Blocks in the Construction of Complex Organic Molecules

Thiazole-containing molecules are recognized as crucial building blocks in the synthesis of a wide array of complex organic molecules, including many with significant biological activity. The thiazole (B1198619) ring is a key structural motif in numerous natural products and pharmacologically active compounds. Synthetic strategies often involve the initial construction of a functionalized thiazole core, which is then elaborated to build the final complex structure.

While direct examples of 2-(3-Bromobenzoyl)thiazole as a starting material in the synthesis of complex molecules are not readily found in the literature, its structure suggests a potential role as a versatile intermediate. The presence of a bromine atom on the benzoyl ring offers a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the connection of the 2-(benzoyl)thiazole unit to other molecular fragments.

Furthermore, the ketone functionality within the benzoyl group can be subjected to a variety of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents to introduce new carbon substituents. The thiazole ring itself can also undergo further functionalization. This combination of reactive sites makes this compound a potentially valuable, though currently underutilized, building block for the construction of more intricate molecular architectures.

Development of Thiazole-Based Ligands in Organometallic Catalysis

Thiazole derivatives have been successfully employed as ligands in organometallic catalysis due to the ability of the nitrogen and sulfur atoms to coordinate with transition metals. These ligands can influence the steric and electronic properties of the metal center, thereby tuning the activity and selectivity of the catalyst.

Design and Evaluation in Ruthenium-Catalyzed Olefin Metathesis Reactions

Ruthenium-catalyzed olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. The performance of these catalysts is highly dependent on the nature of the ligands attached to the ruthenium center. While N-heterocyclic carbenes (NHCs) are the most common class of ligands for modern ruthenium metathesis catalysts, other nitrogen-containing heterocycles, including thiazoles, have been investigated.

Research has shown that thiazol-2-ylidene ligands can be incorporated into ruthenium complexes to create active olefin metathesis catalysts. nih.govresearchgate.net These catalysts have demonstrated efficiency in various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). The electronic properties of the thiazole ring can influence the stability and reactivity of the ruthenium catalyst. Although no studies have specifically reported the use of ligands derived from this compound in this context, its core structure could be modified to create novel thiazol-2-ylidene ligands. The bromo- and benzoyl- functionalities could be used to introduce further steric or electronic diversity, potentially leading to catalysts with unique reactivity profiles.

Application in Palladium-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. The efficiency of these reactions often relies on the use of sophisticated ligands that stabilize the palladium catalyst and facilitate the catalytic cycle. Thiazole derivatives have been explored as ligands in this context. researchgate.net

Utility of Chiral Thiazole Ligands in Asymmetric Catalysis, such as Asymmetric Hydrogenation

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically enriched products. While various classes of chiral ligands have been extensively studied, the exploration of chiral thiazole-based ligands is an emerging area. The thiazole scaffold can be rendered chiral by introducing stereocenters on substituents attached to the ring.

There are currently no specific reports on the use of chiral ligands derived from this compound in asymmetric catalysis. However, the potential exists to introduce chirality, for example, by asymmetrically reducing the ketone of the benzoyl group to a chiral alcohol. This chiral alcohol could then be used to direct stereoselective transformations or the entire molecule could act as a chiral ligand for a metal catalyst. The development of such ligands could open new avenues in asymmetric synthesis.

Contribution to Advanced Materials Science and Engineering

Thiazole-containing compounds have found applications in materials science due to their unique electronic and photophysical properties. They are often incorporated into conjugated systems to create materials with desirable optical and electronic characteristics.

Design and Synthesis of Optoelectronic Materials and Fluorescent Probes

The thiazole ring is an electron-rich heterocycle that can be incorporated into donor-acceptor chromophores, which are the basis for many optoelectronic materials and fluorescent probes. The electronic properties of the thiazole can be tuned by the introduction of various substituents.

Derivatives of thiazole have been investigated for their fluorescent properties and their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.comrsc.orgnih.govnih.govnih.govnih.gov For example, thiazole orange is a well-known fluorescent dye used for staining nucleic acids. mdpi.comnih.gov The fluorescence of thiazole-containing molecules is often sensitive to their environment, making them suitable for use as probes to detect specific analytes or changes in local polarity.

Applications in Liquid Crystal Technology

While direct applications of this compound in liquid crystal technology are not extensively documented in publicly available research, the unique molecular structure of this compound and its derivatives suggests a strong potential for their use as mesogenic materials. The constituent parts of the molecule—the thiazole ring, the benzoyl group, and the bromine substituent—are all known to influence liquid crystalline behavior in various ways. By examining related compounds, we can infer the potential properties and applications of this compound derivatives in this field.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a common component in liquid crystal design. Its inclusion in a molecule can induce flexibility and influence the formation of specific mesophases, such as the nematic phase. researchgate.net The heteroatoms in the thiazole ring can alter the polarity and polarizability of the molecule, which are crucial factors in determining its liquid crystalline properties.

The presence and position of a bromine substituent can have a significant impact on the mesomorphic behavior of a compound. A lateral bromine substituent, as in this compound, can increase the molecular breadth and influence the packing of the molecules in the liquid crystalline state. This can lead to a decrease in the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and can also promote the formation of smectic phases over nematic phases by encouraging layered arrangements. The high atomic weight and polarizability of the bromine atom can also enhance the dielectric anisotropy of the molecule, a key property for applications in display technologies.

The following table summarizes the liquid crystalline properties of some thiazole and benzothiazole (B30560) derivatives, illustrating the influence of different structural modifications on their mesomorphic behavior. This data provides a basis for predicting the potential liquid crystal properties of novel this compound derivatives.

Compound StructureMesophase Type(s)Transition Temperatures (°C)Reference
Schiff bases of 2-aminothiazole (B372263)NematicVaries with alkoxy chain length researchgate.net
(4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-aminesNematic, Smectic CVaries with alkoxy chain length edu.krd
Chloro-benzothiazole Schiff base estersNematic, Smectic AVaries with terminal groups uobasrah.edu.iq

Table 1: Mesomorphic properties of selected thiazole and benzothiazole derivatives.

By synthesizing derivatives of this compound with various terminal groups, such as alkoxy chains or cyano groups, it may be possible to induce and tune liquid crystalline properties. For example, the addition of long alkyl or alkoxy chains at the para-position of the benzoyl ring could promote the formation of calamitic (rod-like) liquid crystals. The interplay between the bromo substituent and these terminal groups would be a key area of investigation for developing new liquid crystal materials based on this scaffold.

Future Directions and Emerging Research Opportunities in 2 3 Bromobenzoyl Thiazole Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

Innovations are expected in the following areas:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, are inherently atom-economical and efficient. nih.gov Designing an MCR to construct the 2-(3-Bromobenzoyl)thiazole core would represent a significant advancement.

Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ethanol (B145695), or ionic liquids is a key aspect of green synthesis. bepls.combohrium.com Research is moving towards replacing traditional organic solvents. Furthermore, the development of reusable, non-toxic catalysts, such as biocatalysts or supported metal nanoparticles, can enhance the sustainability of the synthesis. researchgate.netmdpi.com For instance, lipase has been demonstrated as an effective and green catalyst for synthesizing other 2,4-disubstituted thiazoles. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are emerging as powerful tools to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netbepls.comnih.gov These techniques could be applied to key steps in the synthesis of this compound.

Synthetic Approach Key Advantages Potential Application
Multi-Component Reactions (MCRs)High atom economy, reduced reaction time, simplified purification. nih.govDirect one-pot synthesis of the this compound scaffold.
Green Solvents (e.g., Water, PEG)Low toxicity, non-flammable, biodegradable. bepls.comReplacing hazardous organic solvents in condensation and cyclization steps.
Recyclable Catalysts (e.g., PIBTU-CS hydrogel)Reusability, reduced waste, mild reaction conditions. mdpi.comFacilitating key bond-forming reactions in the synthesis.
Microwave/Ultrasound IrradiationRapid heating, increased reaction rates, higher yields. researchgate.netbepls.comAccelerating the Hantzsch thiazole (B1198619) synthesis or subsequent modifications.

Exploration of Novel Reactivity Profiles and Unconventional Bond Activations

The this compound molecule possesses several sites for potential chemical transformation, including the thiazole ring, the bromophenyl group, and the ketone linker. Future research will delve into exploring novel reactivity beyond traditional transformations.

C-H Bond Activation: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Research could focus on the selective activation of C-H bonds on the thiazole or phenyl rings of this compound. This would provide a highly atom-economical route to introduce new functional groups without the need for pre-functionalized starting materials.

Ketone Group Transformations: While the ketone can undergo standard reactions, future work may explore unconventional transformations. This could include its use as a directing group in ortho-C-H activation or its participation in novel cyclization cascades to build more complex fused ring systems.

Bromine Atom Reactivity: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Emerging research may focus on novel catalytic systems that enable previously challenging couplings or on using the bromine for radical-based transformations or metal-halogen exchange to generate new reactive intermediates. The reactivity of similar bromoacetyl compounds has been shown to yield unexpected products, suggesting that novel pathways may be accessible. clockss.org

Integration of Advanced Computational Chemistry for Predictive Material and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, advanced computational methods can accelerate discovery and provide deep mechanistic insights. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity of the molecule. rsc.org This allows for the identification of the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. Computational studies can elucidate reaction mechanisms, transition states, and the kinetic favorability of different reaction pathways. rsc.org

Predictive Material Design: By calculating properties such as molecular polarizability, electronic absorption spectra, and intermolecular interaction potentials, computational chemistry can help predict the suitability of this compound derivatives for applications in materials science, such as organic electronics or nonlinear optics.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like enzymes or receptors. rsc.orgacademie-sciences.fr This in silico screening can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources. researchgate.netnih.govnih.gov

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT)Reaction Design & Mechanistic StudiesElectronic structure, reactivity indices, transition state energies. nih.govrsc.org
Time-Dependent DFT (TD-DFT)Materials ScienceElectronic absorption spectra, photophysical properties.
Molecular DockingMedicinal Chemistry & Drug DiscoveryBinding modes, binding affinity, protein-ligand interactions. academie-sciences.frnih.gov
ADMET PredictionDrug DevelopmentAbsorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

Development of Hybrid Polyheterocyclic Systems Incorporating the this compound Moiety

Using this compound as a building block for larger, multi-cyclic systems is a promising avenue for creating molecules with novel functions. nih.gov The strategic fusion of the thiazole ring with other heterocyclic systems can lead to compounds with enhanced biological activities or unique material properties. nih.govnih.gov

Intramolecular Cyclization Strategies: The existing functional groups (ketone, bromo-aryl, thiazole) can be used to construct fused-ring systems. For example, the ketone could react with a suitably placed nucleophile introduced via the bromo-aryl group to form a new ring.

Tandem and Domino Reactions: Designing reactions where the initial modification of this compound triggers a cascade of subsequent bond-forming events is a highly efficient strategy for building molecular complexity.

Synthesis of Fused Thiazoles: The thiazole ring itself can be annulated. For instance, functionalization at the C5 position of the thiazole followed by cyclization is a common strategy to create systems like thiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiazoles. nih.govresearchgate.netrsc.org The synthesis of various fused thiazole acetic acids has been explored for biological applications. nih.gov The development of thiazole-based hybrids by conjugating the thiazole moiety with other bioactive fragments like pyrazole is an active area of research. nih.govnih.gov

These future directions highlight the significant potential of this compound as a versatile platform for innovation in synthetic methodology, reactivity discovery, computational chemistry, and the development of complex molecular architectures.

Q & A

Q. What are the recommended synthetic methodologies for 2-(3-Bromobenzoyl)thiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via cyclocondensation of thiosemicarbazones with α-bromo ketones, a method adapted from analogous thiazole derivatives . Key steps include:

  • Reagent Selection : Use α-bromo-3-bromobenzoyl derivatives as electrophilic partners.
  • Catalysis : CuBr (in acetonitrile) with n-butyl nitrite facilitates bromination at the thiazole C2 position, as demonstrated in related thiazole syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity, while elevated temperatures (70–80°C) reduce side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The thiazole proton (C5-H) resonates at δ 8.1–8.3 ppm, while the benzoyl carbonyl carbon appears at ~190 ppm. Bromine substituents cause deshielding in adjacent protons (δ 7.4–7.9 ppm for aromatic H) .
  • IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ confirm functional groups .
  • Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C: ~45%, Br: ~27%) to validate purity .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL or APEX2 software reveals:

  • Torsional Angles : The dihedral angle between the thiazole and bromobenzoyl rings typically ranges 7–12°, influencing π-π stacking interactions .
  • Intermolecular Interactions : Short S···Br contacts (~3.5 Å) and π-stacking (3.8 Å centroid distances) stabilize crystal packing .
  • Validation : R-factors < 0.05 and data-to-parameter ratios >14 ensure reliability .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

Methodological Answer: Derivatives induce caspase-dependent apoptosis, validated via:

  • Cell Cycle Assays : Arrest at G2/M phase (e.g., 3b' and 3f in HCT-116 cells) .
  • Western Blotting : Upregulation of pro-apoptotic proteins (e.g., Bax) and PARP cleavage .
  • Docking Studies : The bromobenzoyl group binds hydrophobic pockets in kinase domains (e.g., EGFR or CDK2), while the thiazole nitrogen coordinates catalytic residues .

Q. How can computational methods optimize the design of this compound-based inhibitors?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with Autodock Vina). For example, bromine enhances halogen bonding with Thr830 in EGFR .
  • QSAR Models : Correlate logP values (<3.5) with blood-brain barrier permeability for CNS-targeted derivatives .
  • ADMET Prediction : Use SwissADME to optimize solubility (e.g., introducing -OMe groups) while retaining potency .

Contradictions and Validation

  • Synthesis Yields : CuBr-mediated bromination yields 53% vs. cyclocondensation (66–79%) . This discrepancy highlights the need for solvent and catalyst screening.
  • Biological Targets : While some derivatives target caspases , others inhibit kinases . Context-specific assays (e.g., kinase profiling) are critical.

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